

Structural Elucidation Guide: C NMR Assignment of 4-Bromo-2-ethynylanisole

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Compound of Interest

Compound Name: *4-Bromo-2-ethynyl-1-methoxybenzene*

CAS No.: *1057669-94-9*

Cat. No.: *B1525663*

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Executive Summary & Core Directive

The Challenge: In the synthesis of functionalized benzofurans or poly-aromatic hydrocarbons via Sonogashira coupling, 4-Bromo-2-ethynylanisole is a critical intermediate. However, assigning the ethynyl (alkyne) carbons in

C NMR is notoriously difficult. The chemical shifts of the internal (

) and terminal (

) carbons often overlap in the 80–85 ppm region due to the competing electronic effects of the ortho-methoxy group and the para-bromo substituent.

The Solution: This guide moves beyond static literature values, which vary by solvent and concentration. Instead, it provides a comparative analysis and a self-validating 2D NMR workflow to definitively assign these signals.

Comparative Analysis: Chemical Shift Logic

To understand the target molecule, we must benchmark it against its parent structures. The ortho-methoxy group is the dominant electronic influencer, while the bromine atom (meta to the alkyne) exerts a weaker inductive effect.

Table 1: Comparative C NMR Shifts (δ , 100 MHz)

Carbon Type	Phenylacetylene (Parent)	2-Ethynylanisole (Analog)	4-Bromo-2-ethynylanisole (Target)	Signal Characteristics
Terminal (C ₁)	77.3 ppm	~80.2 ppm	80.5 – 81.5 ppm	High Intensity, CH coupling visible in HSQC.
Internal (C ₂)	83.4 ppm	~82.5 ppm	82.0 – 83.5 ppm	Low Intensity (Quaternary), No HSQC peak.
Delta (Δ)	+6.1 ppm	+2.3 ppm	< 2.0 ppm	The gap narrows significantly in the target.

Mechanistic Insight (Causality)

- Anisotropic Shielding:** The electron cloud of the triple bond creates a magnetic field that opposes the external field along the bond axis. This typically shields the terminal carbon (C₁) relative to aromatic carbons.^[1]
- The Ortho-Methoxy Effect:** The oxygen lone pair at the ortho position donates electron density into the ring (resonance), but inductively withdraws density from the alkyne framework. This perturbation deshields the terminal proton and carbon compared to phenylacetylene, pushing the terminal carbon shift downfield (from 77 to ~81 ppm), causing it to nearly merge with the internal carbon signal.
- The 4-Bromo Effect:** Being meta to the alkyne, the bromine has a minimal resonance effect on the triple bond but exerts a slight inductive effect, stabilizing the shifts but not altering the order.

Self-Validating Experimental Protocol

Do not rely solely on the values above. Solvents like DMSO-

can shift alkyne protons and carbons by 1–2 ppm due to hydrogen bonding. Use this protocol to confirm identity.

Phase 1: Sample Preparation

- Solvent:

(Preferred for sharp peaks). Avoid DMSO-

unless solubility is an issue, as it broadens the labile alkyne proton.

- Concentration:

20 mg/0.6 mL to ensure quaternary carbon detection.

Phase 2: The "Smoking Gun" Workflow (HMBC/HSQC)

The only way to distinguish the two alkyne carbons with 100% certainty is Heteronuclear Multiple Bond Correlation (HMBC).

Step-by-Step Assignment Logic:

- Run

NMR: Identify the alkyne proton (

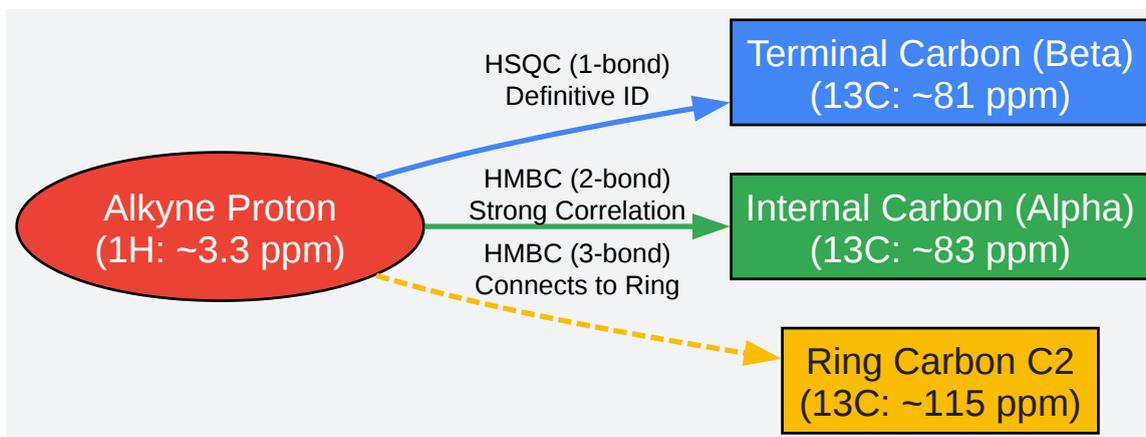
C-H). It will appear as a singlet around 3.2 – 3.4 ppm.

- Run HSQC: Locate the cross-peak between the proton at ~3.3 ppm and a carbon.
 - Result: The carbon correlating here is the Terminal Carbon ().
- Run HMBC (Optimized for 8-10 Hz): Look for long-range correlations from the alkyne proton.
 - Correlation A: Strong 1-bond or 2-bond coupling to the Internal Carbon ().
 - Correlation B: Strong 3-bond coupling to the aromatic ring carbon C2 (the carbon bearing the alkyne).

- Correlation C: Weak 4-bond coupling to C3 (aromatic CH ortho to the alkyne).

Visualizing the Logic

The following diagram illustrates the definitive correlations required to separate the signals.

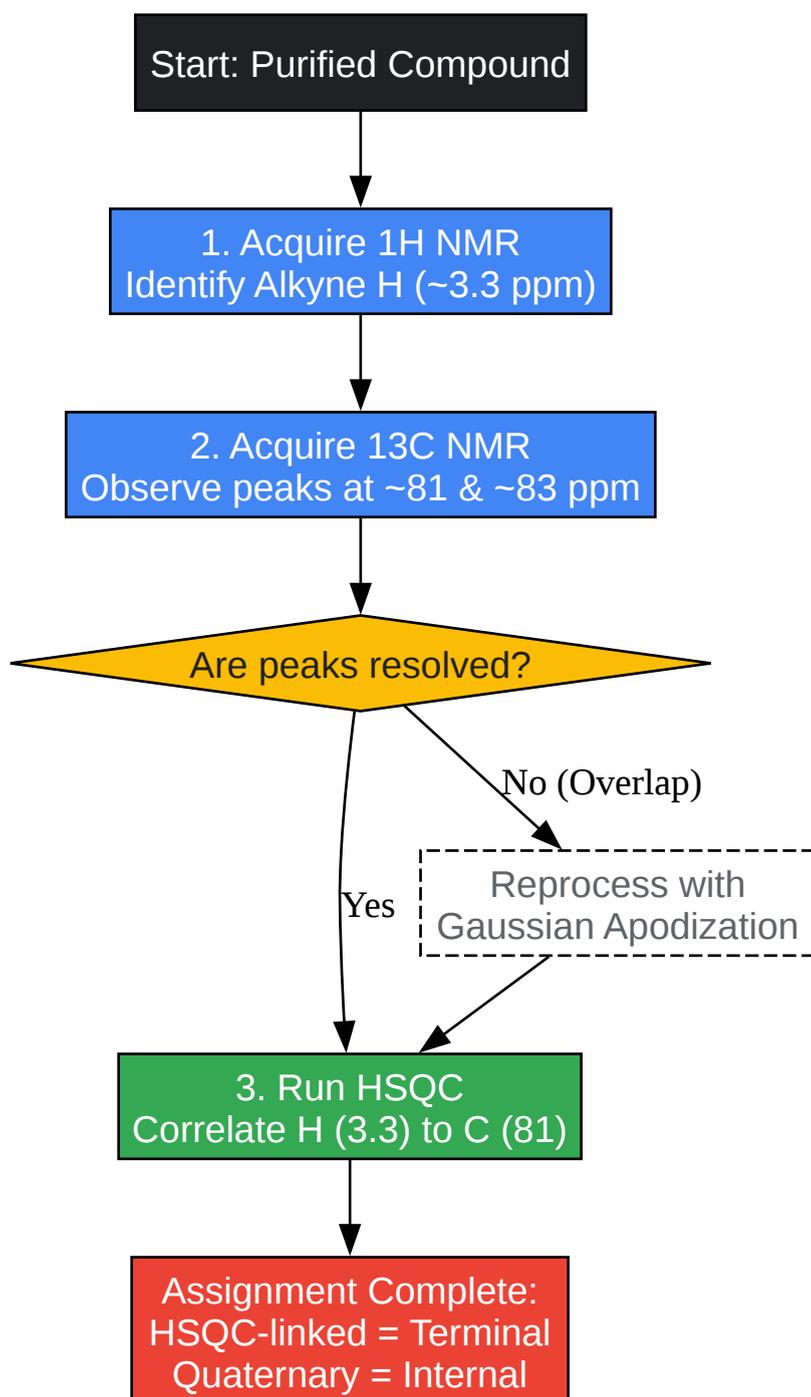


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Figure 1: HMBC and HSQC correlation network. The HSQC link (Blue) identifies the terminal carbon; the HMBC link (Green) identifies the internal carbon.

Experimental Workflow Diagram

Use this decision tree to guide your acquisition strategy.



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Figure 2: Step-by-step NMR acquisition workflow for unambiguous assignment.

Troubleshooting & Impurities

When synthesizing 4-Bromo-2-ethynylanisole, common impurities can mimic the target signals.

- Homocoupling (Glaser Coupling):
 - Impurity: 1,4-bis(4-bromo-2-methoxyphenyl)buta-1,3-diyne.
 - NMR Sign: Disappearance of the proton at 3.3 ppm. Appearance of two quaternary alkyne carbons around 75–85 ppm.[2]
- Incomplete Sonogashira (Starting Material):
 - Impurity: 4-Bromo-2-iodoanisole.
 - NMR Sign: C-I carbon appears significantly upfield (around 85–90 ppm), potentially overlapping with the alkyne region.
- Residual TMS (Trimethylsilyl):
 - If the deprotection of the TMS-alkyne precursor was incomplete, you will see a massive signal at 0 ppm () and ~0 ppm (), and the alkyne carbons will be shifted to ~100 ppm and ~95 ppm.

References

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